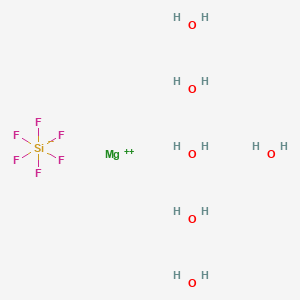

Magnesium hexafluorosilicate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium hexafluorosilicate hexahydrate is a chemical compound with the formula MgSiF6·6H2O. It is a white crystalline solid that is moderately soluble in water. This compound is primarily used in industrial applications, particularly in the treatment of concrete and ferroconcrete constructions to increase their durability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium hexafluorosilicate hexahydrate is typically synthesized by reacting hexafluorosilicic acid with caustic magnesite. The reaction conditions include controlling the concentration of the reagents, the temperature of the synthesis and evaporation, and the order of adding the reagents. The optimal conditions for maximizing the yield involve using hexafluorosilic acid with a concentration of around 14% and caustic magnesite with a composition of 75-80% MgO .

Industrial Production Methods

In industrial settings, the production of this compound involves the neutralization of hexafluorosilic acid with magnesite powder. The resulting solution is then filtered, concentrated, crystallized, centrifuged, and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium hexafluorosilicate hexahydrate primarily undergoes substitution reactions. It can react with various metal ions to form insoluble complexes. For example, it can react with calcium ions to form calcium hexafluorosilicate .

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts and acids. The reactions typically occur under aqueous conditions at room temperature .

Major Products

The major products formed from reactions involving this compound include various metal hexafluorosilicates, depending on the metal ions involved in the reaction .

Applications De Recherche Scientifique

Magnesium hexafluorosilicate hexahydrate has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other fluorine-containing compounds.

Biology: It is studied for its potential effects on biological systems, particularly in the context of fluoride toxicity.

Medicine: Research is ongoing into its potential use in dental treatments due to its fluoride content.

Mécanisme D'action

The mechanism of action of magnesium hexafluorosilicate hexahydrate is not fully understood. it is believed that the compound binds to metal ions, such as calcium and magnesium, forming insoluble complexes. This binding can affect various biological and chemical processes, depending on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Calcium hexafluorosilicate

- Zinc hexafluorosilicate

- Sodium hexafluorosilicate

Uniqueness

Magnesium hexafluorosilicate hexahydrate is unique due to its specific binding properties and its effectiveness in enhancing the durability of concrete structures. Compared to calcium and zinc hexafluorosilicates, this compound has distinct solubility and reactivity characteristics that make it particularly suitable for certain industrial applications .

Activité Biologique

- Molecular Formula : MgSiF₆·6H₂O

- CAS Number : 18972-56-0

- Molecular Weight : 274.47 g/mol

- Physical Form : White powder

- Purity : Typically ≥96% .

Toxicological Profile

This compound is classified as hazardous, primarily falling under acute toxicity categories. The following table summarizes its toxicological classifications:

| Toxicity Category | Description |

|---|---|

| Acute Toxicity Category 3 | Toxic if swallowed, inhaled, or in contact with skin. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Specific Target Organ Toxicity | May cause respiratory irritation. |

Absorption and Distribution

Research indicates that soluble fluoride salts, including magnesium hexafluorosilicate, are readily absorbed in the gastrointestinal tract, leading to increased serum fluoride levels. In an in vivo study with rats, approximately 50% of administered fluoride was absorbed after a single oral dose . This absorption is critical as it relates to the compound's biological effects.

Repeated Dose Toxicity

A short-term (28-day) toxicity study in rats administered magnesium hexafluorosilicate at varying concentrations revealed a No Observed Adverse Effect Level (NOAEL) of 300 ppm. Higher doses resulted in fluorosis-related effects such as dental and skeletal abnormalities . The Lowest Observed Adverse Effect Level (LOAEL) for fluoride-related toxicity was noted at 4 mg/kg body weight per day from studies involving sodium fluoride, which shares similar toxicological profiles .

Genotoxicity

Available data suggest that magnesium hexafluorosilicate does not exhibit genotoxic properties. Negative results were reported in both in vitro and in vivo studies for gene mutation and clastogenicity using related compounds like sodium hexafluorosilicate .

Case Studies

- Dental Fluorosis : A study indicated that prolonged exposure to fluoride from magnesium hexafluorosilicate could lead to dental fluorosis, characterized by discoloration and structural damage to teeth .

- Bone Health : In long-term exposure studies, changes in bone structure were observed, leading to concerns about skeletal health due to fluoride accumulation from magnesium hexafluorosilicate .

Environmental Impact

The environmental persistence of magnesium hexafluorosilicate raises concerns regarding its bioaccumulation and potential ecological toxicity. Studies have shown that fluoride can adversely affect aquatic life at elevated concentrations .

Propriétés

Numéro CAS |

18972-56-0 |

|---|---|

Formule moléculaire |

F6H2MgOSi |

Poids moléculaire |

184.40 g/mol |

Nom IUPAC |

magnesium;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/F6Si.Mg.H2O/c1-7(2,3,4,5)6;;/h;;1H2/q-2;+2; |

Clé InChI |

DKWXWEVHUQQHNV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

SMILES canonique |

O.F[Si-2](F)(F)(F)(F)F.[Mg+2] |

Numéros CAS associés |

17084-08-1 (Parent) |

Origine du produit |

United States |

Q1: What is the significance of studying the EPR spectra of Copper(II) ions in Magnesium hexafluorosilicate hexahydrate?

A1: Studying the Electron Paramagnetic Resonance (EPR) spectra of Copper(II) ions doped into this compound provides valuable information about the local environment and bonding characteristics around the Copper(II) ions. [] This is because the EPR spectra are sensitive to the symmetry and strength of the ligand field surrounding the paramagnetic Copper(II) ion. Analyzing these spectra can help researchers understand the Jahn-Teller effect, a phenomenon where certain electronic configurations in transition metal complexes distort from their ideal symmetry to achieve lower energy states. This distortion affects the spectroscopic properties of the complex and can provide insights into its electronic structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.